1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one
Overview
Description
1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one is an organic compound that features a furan ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where furan is reacted with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(Furan-2-yl)-2-(2-methylphenyl)ethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The furan ring and the carbonyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in π-π interactions, influencing its binding to biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
1-(Furan-2-yl)-2-phenylethan-1-one: Lacks the methyl group on the phenyl ring, leading to different reactivity and properties.
1-(Thiophen-2-yl)-2-(2-methylphenyl)ethan-1-one: Contains a thiophene ring instead of a furan ring, resulting in different electronic properties.
1-(Pyridin-2-yl)-2-(2-methylphenyl)ethan-1-one: Features a pyridine ring, which can affect its basicity and reactivity.
Uniqueness: 1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one is unique due to the presence of both a furan ring and a methyl-substituted phenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-(furan-2-yl)-2-(2-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-5-2-3-6-11(10)9-12(14)13-7-4-8-15-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXEMLYYVSQFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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